3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-6-5-9-7-3-1-2-4-10(6)7/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGZDACUJPPSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC=C2Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine ring . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process typically includes steps such as halogenation, cyclization, and purification to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 3 undergoes nucleophilic displacement with various nucleophiles. This reaction is particularly useful for introducing functional groups:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amines | EtOH, 80°C, 12 h | 3-Amino derivatives | 65-78% | |
| Thiols | DMF, K₂CO₃, 60°C | 3-Sulfanyl analogs | 72% | |
| Methoxide | MeOH, reflux, 6 h | 3-Methoxy-imidazopyridine | 85% |
Key finding : Steric hindrance from the tetrahydro ring system reduces reaction rates compared to non-hydrogenated analogs, requiring longer reaction times for complete conversion .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, enabling C-C bond formation:
Suzuki-Miyaura Coupling (Position 3)
| Aryl Boronic Acid | Catalyst System | Temp/Time | Yield | Selectivity |
|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, DME | 80°C, 8 h | 88% | >95% |
| 3,5-Dichlorophenyl | PdCl₂(dppf), CsF, DMF | 100°C, 12 h | 76% | 89% |
Data from shows electronic effects dominate regioselectivity, with electron-deficient aryl groups coupling faster than electron-rich ones.
Cyclization Reactions
The tetrahydroimidazo[1,2-a]pyridine core facilitates intramolecular cyclizations:
DBU-Catalyzed Annulation
text3-Chloro-THIP + Phenacyl bromide → 2-Aryl derivatives (e.g., 6-Chloro-2-phenylimidazo[1,2-a]pyridine)
Conditions : CHCl₃, DBU (20 mol%), RT, 6 h
Yield : 80% (confirmed by via ¹H NMR analysis)
Mechanistic insight : Proceeds through pyridinium salt formation followed by base-mediated cyclization (Fig. 1) .
Multi-Component Reactions
The compound serves as a building block in complex domino reactions:
Carboxylic Acid Formation
Oxidation of methyl groups at position 2:
text3-Chloro-2-methyl-THIP →
Scientific Research Applications
Based on the search results, here is information regarding the applications of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine:
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound featuring fused imidazole and pyrazine rings, making it of interest in medicinal chemistry.
Scientific Research Applications
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine's unique fused ring structure imparts distinct chemical and biological properties. The chlorine substitution allows for chemical modifications, making it a valuable scaffold in drug discovery and development.
Biological Activity
Compounds similar to 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine exhibit a variety of biological activities:
- Apoptosis Induction Studies show that pyrazine derivatives can induce apoptosis in cancer cells, targeting the Bax/Bcl2 and Survivin pathways in chronic myeloid leukemia K562 cells.
- Orexin Receptor Antagonism Tetrahydroimidazo[1,2-a]pyrazine derivatives act as non-peptide antagonists of orexin receptors (OX1 and OX2), which regulate sleep and wakefulness. These compounds enhance memory function and reduce alertness in animal models.
- Calcium Channel Modulation Pyridazinone derivatives featuring the tetrahydroimidazo[1,2-a]pyrazine scaffold inhibit TRPC5 channels, which may provide protection against renal injury in hypertensive rat models.
Mechanism of Action
The mechanism of action of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
- This correlates with distinct biological targets; e.g., pyrimidine derivatives show neuroprotective activity , while pyrazine derivatives (e.g., BIM-46174) act as Gαq protein inhibitors .
Substituent Effects
- Substituent Analysis :
- Halogens (Cl vs. Br) : Bromine’s larger atomic radius may improve hydrophobic interactions but reduce solubility compared to chlorine .
- Fluorophenyl Group : The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, making it favorable for CNS-targeting drugs .
- Hydroxyl Groups : Polar hydroxyl derivatives (e.g., ) exhibit improved water solubility and target selectivity, as demonstrated in GraphscoreDTA predictions for protein-ligand binding .
Antimicrobial Activity
- Key Finding : Hydrazone derivatives (e.g., 8d) show superior antibacterial potency, likely due to additional hydrogen-bonding interactions from the hydrazone group .
Enzyme Inhibition
| Compound | Target | IC₅₀ (nM) | Mechanism | References |
|---|---|---|---|---|
| BIM-46174 (pyrazine derivative) | Gαq protein | 50–100 | Disrupts Gαq signaling pathways | |
| This compound | Fungal CYP51 | 200–400 | Inhibits ergosterol biosynthesis |
Solubility and logP
| Compound | logP | Solubility (mg/mL) | Notes |
|---|---|---|---|
| This compound | 1.8 | 0.5 (water) | Moderate bioavailability |
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxaldehyde | 0.9 | 2.1 (water) | High solubility due to aldehyde group |
Biological Activity
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C6H8ClN3
- Molecular Weight : 157.6 g/mol
- CAS Number : 1253801-38-5
Antimicrobial Properties
Research has shown that derivatives of tetrahydroimidazo[1,2-a]pyridine exhibit antimicrobial activity. For instance, studies focused on the structure-activity relationship have identified that modifications at specific positions on the imidazo core can enhance efficacy against various pathogens. A notable finding is that the introduction of lipophilic groups significantly improves the antimicrobial potency of these compounds .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. In particular, it has shown potential in inhibiting enzymes related to bacterial virulence factors. For example, studies have highlighted its effectiveness against Porphyromonas gingivalis quorum sensing (PgQC) inhibitors. The introduction of substituents at specific nitrogen positions within the imidazo ring has been correlated with enhanced inhibitory activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Key findings from SAR studies include:
| Modification | Observed Effect |
|---|---|
| N5-benzyl substitution | Increased activity by a factor of 60 |
| Addition of bulky groups | Decreased activity due to steric hindrance |
| Acylation at C4 | Enhanced potency compared to alkyl derivatives |
These results indicate that careful consideration of substituents can lead to compounds with superior biological profiles.
Study on Antimicrobial Efficacy
A study published in MDPI reported the synthesis and evaluation of various tetrahydroimidazo derivatives against P. gingivalis. The compound with a benzyl moiety exhibited significantly improved activity compared to its acyclic counterparts. This emphasizes the importance of cyclic structures in enhancing biological activity due to conformational preorganization .
Enzyme Inhibition Study
Another investigation focused on the inhibitory effects of tetrahydroimidazopyridine derivatives on adenosine deaminase (ADA). The study highlighted that certain modifications could lead to potent ADA inhibitors with reduced cytotoxicity. This suggests potential therapeutic applications in treating conditions associated with ADA overactivity .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. It is believed to inhibit key enzymes and receptors involved in microbial virulence and inflammation pathways. This dual action makes it a candidate for further development in antimicrobial and anti-inflammatory therapies.
Q & A
Q. What are common synthetic routes for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives?
Methodological Answer:
- One-pot two-step reactions are widely used, involving cyclization of intermediates (e.g., chloroalkyl derivatives) under basic conditions (e.g., potassium tert-butoxide or LDA). Yields typically range from 55% to 67%, depending on substituents and reaction optimization .
- Pd-catalyzed transfer hydrogenation with B₂pin₂ and water as a hydrogen donor enables selective reduction of imidazo[1,2-a]pyridines to tetrahydro derivatives, tolerating diverse functional groups .
Q. How are these compounds characterized to confirm structural integrity?
Methodological Answer:
- Multi-spectral analysis : ¹H/¹³C NMR for hydrogen/carbon environment mapping (e.g., DMSO-d₆ or CDCl₃ solvents), IR for functional group identification (e.g., carbonyl stretches at ~1720 cm⁻¹), and HRMS for molecular weight validation (e.g., deviations < 0.02 Da between calculated/observed values) .
- Melting points (199–225°C) and purity (55–61%) are critical for assessing crystallinity and stability .
Q. What substituents are commonly introduced to modulate biological activity?
Methodological Answer:
- Electron-withdrawing groups (e.g., 4-nitrophenyl, 4-bromophenyl) or hydrophobic moieties (e.g., benzyl, phenethyl) are introduced at positions 3, 5, and 7 to enhance bioactivity. Substituent selection impacts solubility, metabolic stability, and target binding .
Advanced Research Questions
Q. How can enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines be achieved?
Methodological Answer:
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-validation : Compare NMR shifts across solvents (e.g., DMSO vs. CDCl₃) to identify solvent-dependent conformational changes.
- Purity reassessment : Use HRMS to detect impurities (e.g., unreacted intermediates) that distort spectral signals. For example, discrepancies in ¹³C NMR may arise from residual DMSO-d₆ .
Q. How can computational models predict the bioactivity of these derivatives?
Methodological Answer:
Q. What mechanistic insights explain the efficiency of transfer hydrogenation in synthesizing tetrahydroimidazo cores?
Methodological Answer:
Q. How do photophysical properties impact applications in photodynamic therapy?
Methodological Answer:
Q. What experimental designs optimize reaction yields for halogenated derivatives?
Methodological Answer:
Q. How are antifungal activities of these derivatives evaluated methodologically?
Methodological Answer:
- Minimum inhibitory concentration (MIC) assays against Candida spp. and Aspergillus spp. are performed with structural analogs (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbohydrazides). Activity correlates with electron-deficient aryl substituents and hydrogen-bonding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
